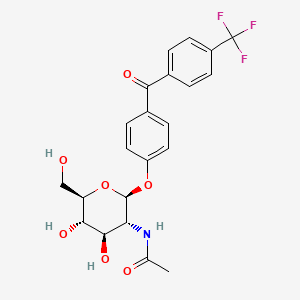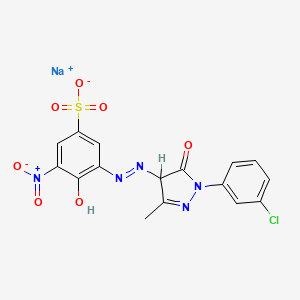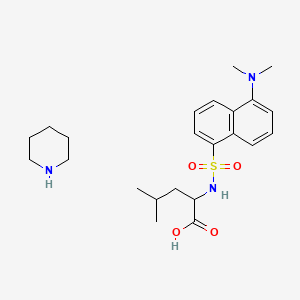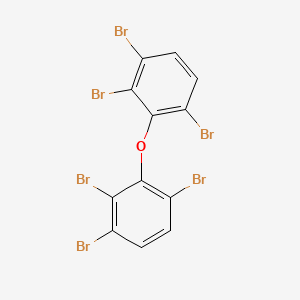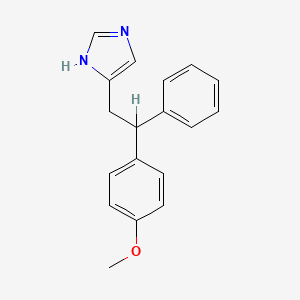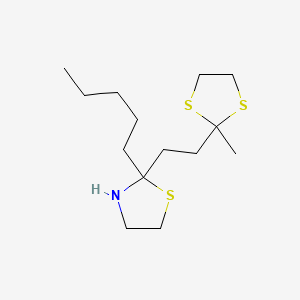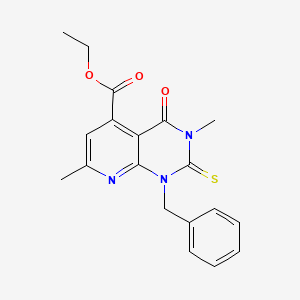
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-, ethyl ester is a complex heterocyclic compound. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyridine and pyrimidine ring system, which is further functionalized with various substituents, making it a versatile molecule for chemical and biological studies.
准备方法
合成路线和反应条件
2H-吡啶并[2,3-d]嘧啶-5-羧酸,3,4-二氢-1-苄基-3,7-二甲基-4-氧代-2-硫代-,乙酯的合成通常涉及从容易获得的前体开始的多步反应。 一种常见的合成方法包括将6-氨基嘧啶与乙氧基亚甲基丙二酸二乙酯缩合,然后在二苯醚和联苯的混合物中于高温(约250°C)下环化 .
工业生产方法
在工业环境中,可以通过优化反应条件(如温度、溶剂和反应时间)来扩大该化合物的合成规模。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和产率。
化学反应分析
反应类型
2H-吡啶并[2,3-d]嘧啶-5-羧酸,3,4-二氢-1-苄基-3,7-二甲基-4-氧代-2-硫代-,乙酯会发生各种化学反应,包括:
氧化: 该化合物可以用常见的氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应。
取代: 该化合物可以进行亲核取代反应,其中官能团被亲核试剂取代。
常用试剂和条件
氧化: 高锰酸钾在酸性或中性条件下。
还原: 硼氢化钠在甲醇或乙醇中。
取代: 亲核试剂(如胺或硫醇)在碱(如氢氧化钠)存在下。
主要产物
这些反应形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会生成羧酸,而还原可能会生成醇或胺。
科学研究应用
2H-吡啶并[2,3-d]嘧啶-5-羧酸,3,4-二氢-1-苄基-3,7-二甲基-4-氧代-2-硫代-,乙酯有几种科学研究应用:
化学: 用作合成更复杂杂环化合物的构建模块。
生物学: 研究其作为酶抑制剂的潜力,尤其是在抑制激酶和其他参与细胞信号通路中的酶方面.
医学: 研究其抗癌、抗菌和抗炎特性.
工业: 用于开发新材料和药物。
作用机制
2H-吡啶并[2,3-d]嘧啶-5-羧酸,3,4-二氢-1-苄基-3,7-二甲基-4-氧代-2-硫代-,乙酯的作用机制涉及其与特定分子靶标的相互作用。 例如,它可以通过与 ATP 结合位点结合来抑制激酶,从而阻断靶蛋白的磷酸化 . 这种抑制会破坏细胞信号通路,导致抑制癌细胞的增殖并诱导其凋亡 .
相似化合物的比较
类似化合物
吡啶并[2,3-d]嘧啶-5-酮: 以其抗增殖和抗菌活性而闻名.
吡啶并[2,3-d]嘧啶-7-酮: 以其作为酪氨酸激酶抑制剂的作用而著称.
嘧啶并[4,5-d][1,3]噁嗪: 表现出各种生物活性,包括抗炎和镇痛作用.
独特性
2H-吡啶并[2,3-d]嘧啶-5-羧酸,3,4-二氢-1-苄基-3,7-二甲基-4-氧代-2-硫代-,乙酯因其官能团的独特组合而脱颖而出,这些官能团赋予其独特的化学反应性和生物活性。它能够抑制多种酶和途径,使其成为治疗开发的通用化合物。
属性
CAS 编号 |
102207-64-7 |
|---|---|
分子式 |
C19H19N3O3S |
分子量 |
369.4 g/mol |
IUPAC 名称 |
ethyl 1-benzyl-3,7-dimethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H19N3O3S/c1-4-25-18(24)14-10-12(2)20-16-15(14)17(23)21(3)19(26)22(16)11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3 |
InChI 键 |
OYBUNRVOVOWJLS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=S)N(C2=O)C)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
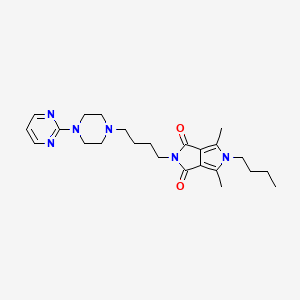
![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)
